molecular formula C12H10N6O3S2 B5253936 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B5253936
M. Wt: 350.4 g/mol
InChI Key: BCWLGTVGXMGLQQ-UHFFFAOYSA-N
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Description

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a triazole ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new alkyl or aryl groups .

Scientific Research Applications

2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, while the benzothiazole moiety can interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE apart is its unique combination of a triazole ring and a benzothiazole moiety. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O3S2/c1-17-6-13-16-12(17)22-5-10(19)15-11-14-8-3-2-7(18(20)21)4-9(8)23-11/h2-4,6H,5H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWLGTVGXMGLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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